Anti‑HSV‑1 Activity in Primary Rabbit Kidney Cells: Direct Head‑to‑Head Comparison with Acyclovir and BVDU
In primary rabbit kidney (PRK) cell cultures infected with herpes simplex virus type‑1 (HSV‑1, strain KOS), 1-((2-hydroxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil exhibited an ID₅₀ (concentration reducing cytopathogenicity by 50 %) >400 µg/mL, whereas acyclovir and BVDU showed ID₅₀ values of 0.05 µg/mL and 0.007 µg/mL, respectively, in the same assay [1]. Thus, the target compound is >8 000‑fold less potent than acyclovir and >57 000‑fold less potent than BVDU against HSV‑1.
| Evidence Dimension | Inhibitory dose 50 (ID₅₀) against HSV‑1 in PRK cell culture |
|---|---|
| Target Compound Data | >400 µg/mL |
| Comparator Or Baseline | Acyclovir: 0.05 µg/mL; BVDU: 0.007 µg/mL |
| Quantified Difference | >8 000‑fold less active than acyclovir; >57 000‑fold less active than BVDU |
| Conditions | Primary rabbit kidney (PRK) cells, HSV‑1 strain KOS, cytopathogenicity reduction assay |
Why This Matters
This quantitative divergence proves the compound cannot be used as an antiviral agent and establishes its role as a definitive negative control for HSV‑1 studies.
- [1] Robins MJ, Hatfield PW, Balzarini J, De Clercq E. Nucleic acid related compounds. 47. Synthesis and biological activities of pyrimidine and purine "acyclic" nucleoside analogs. J Med Chem. 1984 Nov;27(11):1486-92. doi:10.1021/jm00377a018. PMID:6092636. View Source
